molecular formula C13H18N2O B3252943 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one CAS No. 220463-38-7

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one

Cat. No.: B3252943
CAS No.: 220463-38-7
M. Wt: 218.29 g/mol
InChI Key: ALPFRBHJSZBMKV-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one is an organic compound that features a piperidine ring substituted with an amino group at the 4-position and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one typically involves the reaction of 4-aminopiperidine with phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopiperidine attacks the carbonyl carbon of phenylacetyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Aminopiperidin-1-YL)-2-phenylethan-1-one is unique due to its specific combination of a piperidine ring with an amino group and a phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-6-8-15(9-7-12)13(16)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPFRBHJSZBMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 4 (Ar2 =3,4-dichlorophenyl) (200 mg, 0.433 mmol) in CH2Cl2 (5 mL) were sequentially added 4-fluoro-1-naphthoic acid (84.8 mg, 0.433 mmol), HOBT (58.5 mg, 0.434 mmol), Et3N (0.634 mL, 0.455 mmol) and DEC (85 mg, 0.434 mmol) at RT. The reaction was stirred at RT under N2 overnight. After completion the reaction was diluted with EtOAc (150 mL) and washed with brine (50 mL, 3×), dried over MgSO4, filtered and concentrated to give a crude product 5 (Ar2 =3,4-dichlorophenyl, Ar1 =4-fluoro-1-naphthyl) which was purified by flash chromatography (50 g flash grade silica gel), eluting with 4% sat'd NH3 --MeOH in CH2Cl2 to give pure compound 5 Fab Mass [M+1]+ 35 Cl 633.2, m.p. 78°-81° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
84.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
58.5 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.634 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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